molecular formula C11H10F4O2 B14067770 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14067770
M. Wt: 250.19 g/mol
InChI Key: BKMIAZUKEGJSKH-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C11H10F4O2 It is known for its unique structural features, which include difluoromethoxy and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of halogen atoms (e.g., fluorine) onto the phenyl ring.

    Methoxylation: Introduction of the methoxy group (-OCH3) onto the phenyl ring.

    Formation of Propan-1-one: This step involves the formation of the propan-1-one moiety through various organic reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used in industrial settings are often proprietary and may involve advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one: Another isomer with different positions of the difluoromethoxy and difluoromethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O2/c1-2-7(16)6-4-3-5-8(17-11(14)15)9(6)10(12)13/h3-5,10-11H,2H2,1H3

InChI Key

BKMIAZUKEGJSKH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)C(F)F

Origin of Product

United States

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